molecular formula C11H12N2O2 B082581 (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester CAS No. 14741-71-0

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester

Cat. No. B082581
CAS RN: 14741-71-0
M. Wt: 204.22 g/mol
InChI Key: JTVPWPDLKUQDAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves various methods. For instance, one method involves the reaction of compound (4a, 0.013 mol), ethyl chloroacetate (0.026 mol), and anhydrous potassium carbonate (0.019 mol) in dry acetone for 8–9 hours .


Molecular Structure Analysis

The molecular structure of “(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester” is represented by the chemical formula C11H12N2O2 . It has a molecular weight of 204.225 .


Chemical Reactions Analysis

Benzimidazole derivatives have been used in a wide range of chemical reactions. For instance, they have been used as catalysts in the synthesis of benzoxazoles, benzimidazoles, and benzothiazoles .


Physical And Chemical Properties Analysis

“(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester” has a density of 1.2±0.1 g/cm3, a boiling point of 408.3±28.0 °C at 760 mmHg, and a melting point of 128.5-129.5 °C . It also has a flash point of 200.7±24.0 °C .

Scientific Research Applications

  • Fluorescence Applications : A study explored tridentate ligands derived from benzimidazole for developing fluorescence applications. These ligands included [bis(1-methyl-1H-benzoimidazol-2-ylmethyl)amino]acetic acid ethyl ester, showing the potential of benzimidazole derivatives in fluorescence-based applications (Wei, Babich, Ouellette, & Zubieta, 2006).

  • Antimicrobial Activity : Research focused on the synthesis of new compounds containing a benzimidazole moiety, such as 4-(5-benzoyl-1H-benzoimidazol-2-yl)-benzoic acid hydrazide. These compounds demonstrated significant effectiveness against various bacteria and fungi, highlighting their antimicrobial potential (El-Meguid, 2014).

  • Biological Activity and Effects on Brain Rhythmogenesis : Ethyl esters of (imidazo[1,2-a]benzimidazolyl-2)acetic acids were synthesized and found to exhibit various biological activities, including fungicidal, antimicrobial, and antiarrhythmic effects. These compounds also affected brain rhythmogenesis, indicating their potential in neuroscience research (Anisimova, Tolpygin, Spasov, Serdyuk, & Sukhov, 2011).

  • Anticancer Screening and SAR Studies : A novel series of compounds involving 1,3,4-oxadiazole moiety bearing 2-methyl-1H-benzimidazoles were synthesized and tested for antiproliferative activity against various human cancer cell lines. These findings contribute to the ongoing research in anticancer drug development (Varshney, Ahmad, Rauf, Sherwani, & Owais, 2015).

  • Antifungal Activity : Ethyl-1H-benzotriazol-1-acetate and its derivatives were synthesized and evaluated for their antifungal activity. The study's results contribute to the development of new antifungal agents (Toraskar, Kadam, & Kulkarni, 2009).

  • Controlled Polymerization : Research investigated the controlled polymerization of methyl acrylate using derivatives like 2-phenyl-benzoimidazole-1-carbodithioic acid benzyl ester as RAFT agents. This study has implications for polymer science and engineering (Zhou, Zhu, Cheng, & Zhu, 2007).

Future Directions

Benzimidazole derivatives, including “(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester”, have shown potential in various fields such as medicinal chemistry, fluorescence applications, and polymer science . Future research could focus on exploring these potentials further, particularly in the development of new therapeutic agents .

properties

IUPAC Name

ethyl 2-(1H-benzimidazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)7-10-12-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVPWPDLKUQDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308702
Record name Ethyl (1H-benzimidazol-2-yl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester

CAS RN

14741-71-0
Record name 14741-71-0
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Record name Ethyl (1H-benzimidazol-2-yl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(1H-1,3-benzodiazol-2-yl)acetate
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Synthesis routes and methods I

Procedure details

A solution of 1,2-phenylenediamine (1.0 eq) and ethyl 3-ethoxy-3-iminopropanoate hydrochloride (1.3 eq) in EtOH was stirred at 90° C. overnight. The reaction was cooled to room temperature and the solvent removed in vacuo. Water and CH2Cl2 were added to the residue. The organic layer was separated, dried over Na2SO4 and the solvent removed. The solid recovered was used without purification. LC/MS m/z 205.2 (MH+), Rt 1.44 minutes.
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Synthesis routes and methods II

Procedure details

54 g o-phenylenediamine (0.5 mol), 300 mL glacial acetic acid and 98 g 3-ethoxy-3-imino propionic acid ethyl ester (0.5 mol) were stirred at refluxing for 2 hours. After concentration under reduced pressure, the residual solution was poured into ice water and a solid was isolated. After sucking filtration, washing with water and a little amount of ethanol, and drying, 83 g off-white solid was obtained. Yield: 82%, MS: 205 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WB Young, P Sprengeler, WD Shrader, Y Li… - Bioorganic & medicinal …, 2006 - Elsevier
… Analogs 6–15 were prepared from commercially available diamines and 5-carbamimidoyl-1H-benzoimidazol-2-yl-acetic acid ethyl ester (17) as previously reported 4 and depicted in …
Number of citations: 19 www.sciencedirect.com

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